molecular formula C7H3BrCl2O2 B13257732 4-Bromo-2-chlorophenyl chloroformate

4-Bromo-2-chlorophenyl chloroformate

Cat. No.: B13257732
M. Wt: 269.90 g/mol
InChI Key: BAEUDKVDADYMFF-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl chloroformate: is an organic compound that belongs to the class of chloroformates It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a chloroformate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chlorophenyl chloroformate typically involves the reaction of 4-Bromo-2-chlorophenol with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:

4-Bromo-2-chlorophenol+Phosgene4-Bromo-2-chlorophenyl chloroformate+HCl\text{4-Bromo-2-chlorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-2-chlorophenol+Phosgene→4-Bromo-2-chlorophenyl chloroformate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to handle phosgene, a highly toxic reagent, is crucial. The reaction is typically conducted in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorophenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-Bromo-2-chlorophenol and carbon dioxide.

    Reduction: The compound can be reduced to form 4-Bromo-2-chlorophenol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

    Carbamates and Carbonates: Formed through nucleophilic substitution.

    4-Bromo-2-chlorophenol: Formed through hydrolysis or reduction.

Scientific Research Applications

Chemistry: 4-Bromo-2-chlorophenyl chloroformate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of carbamates and carbonates, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify proteins and peptides. The chloroformate group reacts with amino groups, allowing for the selective labeling or modification of biomolecules.

Medicine: The compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a valuable building block in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorophenyl chloroformate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamates, carbonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: A precursor in the synthesis of 4-Bromo-2-chlorophenyl chloroformate.

    4-Bromo-2-fluorophenyl chloroformate: Similar structure but with a fluorine atom instead of chlorine.

    4-Bromo-2-nitrophenyl chloroformate: Contains a nitro group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and selectivity in chemical reactions. The combination of these halogens with the chloroformate group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl) carbonochloridate

InChI

InChI=1S/C7H3BrCl2O2/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H

InChI Key

BAEUDKVDADYMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(=O)Cl

Origin of Product

United States

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